2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
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Overview
Description
2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO4S. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-mercaptobenzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, which react with the sulfonyl chloride group.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives .
Scientific Research Applications
2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride
- 2-Thioxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
Uniqueness
2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride is unique due to its specific reactivity profile and the presence of both thioxo and sulfonyl chloride functional groups. This combination makes it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C7H4ClNO3S2 |
---|---|
Molecular Weight |
249.7 g/mol |
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)4-1-2-6-5(3-4)9-7(13)12-6/h1-3H,(H,9,13) |
InChI Key |
QHPPTZPVBVUTMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=S)O2 |
Origin of Product |
United States |
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